3-Amino-4-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-amino-4-chlorobenzoic acid involves several methods, including cocrystallization with amino-chloropyridine derivatives to form supramolecular assemblies. These processes are characterized by the treatment of chlorobenzoic acids with amino derivatives, leading to the formation of cocrystals and molecular salts. This approach underlines the role of proton transfer in supramolecular chemistry, explored through experiments and DFT calculations (Ahmad et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as triorganotin derivatives of amino benzoates, has been revisited, revealing insights into their local and overall molecular architecture. Crystal structure determinations and spectroscopic evidence support the existence of various carboxylate coordination modes (Tzimopoulos et al., 2009).
Chemical Reactions and Properties
Research into the reactions of 3-amino-4-chlorobenzonic acid includes its determination via high-performance liquid chromatography (HPLC), showcasing the analytical methodologies applied to these compounds. Such studies provide a basis for understanding the chemical behavior and properties of 3-amino-4-chlorobenzoic acid in various contexts (Yao Zhi-gang, 2004).
Physical Properties Analysis
The physical properties of materials derived from 3-amino-4-chlorobenzoic acid, such as nonlinear optical materials, highlight the significance of understanding crystalline phases, functional groups, and thermal stability. These aspects are crucial for applications in optoelectronics and related fields (Babu et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-amino-4-chlorobenzoic acid and its derivatives are explored through studies on their synthesis, characterization, and structural elucidation. These investigations provide insights into the compound's reactivity, potential for forming various salts and complexes, and the role of non-covalent interactions in determining their supramolecular structure (Hanif et al., 2020).
Scientific Research Applications
Application in Supramolecular Chemistry
- Specific Scientific Field : Supramolecular Chemistry .
- Summary of the Application : 3-Amino-4-chlorobenzoic acid has been used in the synthesis of supramolecular assemblies with Amino-Chloropyridine Derivatives . These assemblies have potential applications in various fields due to their unique properties.
- Methods of Application or Experimental Procedures : The organic acids (3-chlorobenzoic acid and 4-chlorobenzoic acid) were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers for cocrystallization . The products were characterized with the help of FT-IR, UV/visible spectroscopy, PXRD, and SC-XRD .
- Results or Outcomes : The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail . The existence of supramolecular assemblies was further reproduced using DFT calculations . The prepared compounds were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains and were also tested as antioxidant agents .
Application in Peptide Synthesis
- Specific Scientific Field : Biochemistry .
- Summary of the Application : 3-Amino-4-chlorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions.
- Results or Outcomes : The outcomes can vary greatly depending on the specific peptide being synthesized. Peptides synthesized can be used in various biological studies and applications .
Application in Synthesis of Novel Bis-Triazolyl-Aryl-Benzimidazole-Thiol Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Amino-4-chlorobenzoic Acid is a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives . These derivatives can have various applications in medicinal chemistry due to their potential biological activities.
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific derivative being synthesized. Generally, it involves the reaction of 3-Amino-4-chlorobenzoic Acid with other reagents to form the desired derivative .
- Results or Outcomes : The outcomes can vary greatly depending on the specific derivative being synthesized. The synthesized derivatives can be used in various studies and applications in medicinal chemistry .
Application as HOCl Traps for Activated Neutrophils
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Aminobenzoic acid compounds, including 3-Amino-4-chlorobenzoic acid, have been used as HOCl traps for activated neutrophils . Neutrophils are a type of white blood cell that play a key role in the body’s immune response.
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific study or experiment. Generally, it involves the use of these compounds in biological assays involving neutrophils .
- Results or Outcomes : The outcomes can vary greatly depending on the specific study or experiment. Generally, these compounds can help to trap HOCl, a compound produced by activated neutrophils, thereby potentially modulating the immune response .
Safety And Hazards
properties
IUPAC Name |
3-amino-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFVJVLVZOSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044414 | |
Record name | 3-Amino-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chlorobenzoic acid | |
CAS RN |
2840-28-0 | |
Record name | 3-Amino-4-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2840-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211572 | |
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Record name | Benzoic acid, 3-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-4-CHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8R4430CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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